6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide
Overview
Description
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide is a chemical compound with the molecular formula C8H10F3N3O. This compound is of interest due to its unique structure, which includes a trifluoroethyl group attached to the nicotinamide moiety. The presence of the trifluoroethyl group can significantly influence the compound’s chemical properties and biological activities.
Scientific Research Applications
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide typically involves the reaction of nicotinamide with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Mechanism of Action
The mechanism of action of 6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-N-(2,2,2-trifluoroethyl)hexanamide
- 6-Amino-N-(2,2,2-trifluoroethyl)butanamide
Uniqueness
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide is unique due to its nicotinamide backbone, which is not present in the similar compounds listed above. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-amino-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)4-14-7(15)5-1-2-6(12)13-3-5/h1-3H,4H2,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWVINBPJOTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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